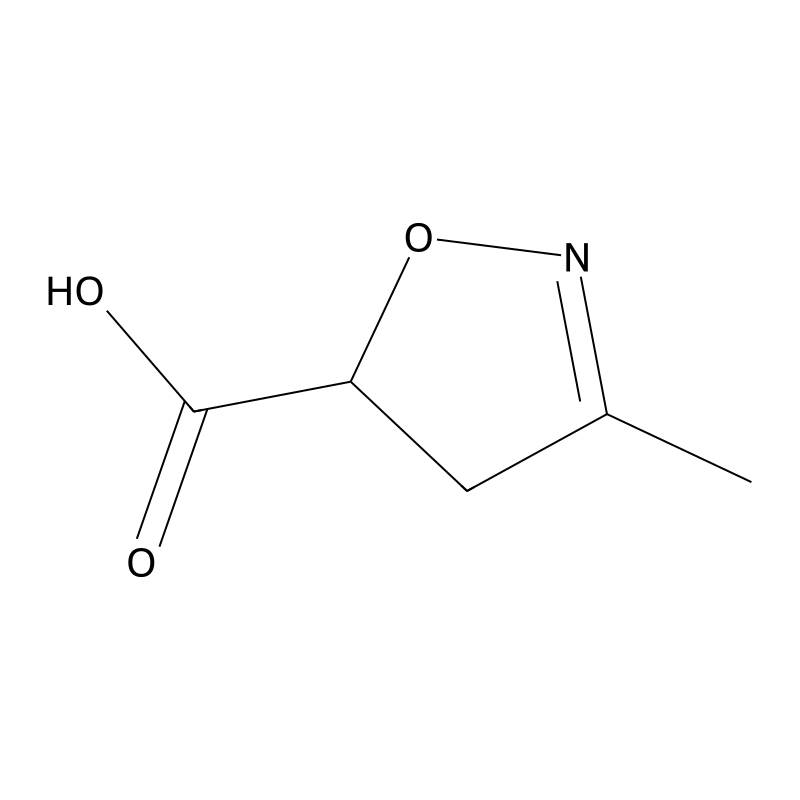

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Synthesis of Other Molecules:

The structure of 3-M-4,5-DHIC can serve as a building block for the synthesis of more complex molecules with potential biological activity. Studies have shown its use as a precursor for the synthesis of novel heterocyclic compounds, which are a class of organic molecules containing atoms other than carbon and hydrogen in their ring structures. These novel heterocycles may have potential applications in drug discovery [].

Investigation of Isocysteine Derivatives:

3-M-4,5-DHIC bears structural similarity to the amino acid L-isocysteine, which differs from the common amino acid L-cysteine by the presence of a methyl group at the same position. Studying 3-M-4,5-DHIC could offer insights into the properties and potential biological functions of isocysteine derivatives, which are less well-understood compared to their cysteine counterparts [].

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic organic compound characterized by its unique isoxazole structure. Its molecular formula is CHN O and it has a molecular weight of approximately 129.11 g/mol. The compound features a five-membered ring containing both nitrogen and oxygen, contributing to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The reactivity of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid can be attributed to the presence of both carboxylic acid and isoxazole functionalities. Common reactions include:

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding an amine derivative.

- Nucleophilic Substitution: The nitrogen atom in the isoxazole ring can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in medicinal chemistry for drug formulation .

Research indicates that 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Preliminary studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases.

- Neuroprotective Effects: Some studies indicate neuroprotective properties, suggesting potential use in treating neurodegenerative disorders .

Several synthetic routes have been developed for the preparation of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid:

- Cyclization Reactions: Starting from suitable precursors like 2-methyl-2-nitropropane derivatives, cyclization can yield the desired isoxazole structure.

- Rearrangement Reactions: Utilizing rearrangement of related compounds under acidic or basic conditions can also lead to the formation of this compound.

- Multi-step Synthesis: More complex synthesis may involve multiple steps including protection-deprotection strategies to achieve the final product with high purity .

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications across different fields:

- Pharmaceuticals: As a potential drug candidate due to its biological activities.

- Agriculture: Possible use as a pesticide or herbicide owing to its antimicrobial properties.

- Chemical Research: Utilized as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid have primarily focused on its binding affinity with various biological targets. Key findings include:

- Protein Binding: Studies indicate that this compound can interact with specific proteins involved in metabolic pathways, which may explain its biological effects.

- Enzyme Inhibition: It has shown potential as an inhibitor of enzymes linked to inflammation and microbial resistance mechanisms .

Several compounds share structural similarities with 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | CHClN O | Contains a chlorophenyl group; potential for enhanced biological activity due to halogen substitution. |

| 4-Amino-5-methylisoxazole | CHNO | Simple isoxazole structure; used in biological assays. |

| 3-Methylisoxazole | CHN O | Lacks the carboxylic acid functionality; primarily studied for its role in synthetic chemistry. |

The uniqueness of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid lies in its combination of both carboxylic acid and isoxazole functionalities, which enhances its versatility as a chemical building block and therapeutic agent .

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes represents a fundamental synthetic pathway for accessing 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivatives [1] [2] [3]. This reaction proceeds through a concerted pericyclic mechanism involving a six-electron aromatic transition state, following the symmetry-allowed π4s + π2s cycloaddition pattern [4]. The reaction demonstrates excellent regioselectivity when employing terminal alkynes bearing carboxylic acid functionality [2] [5].

The cycloaddition mechanism involves the formation of nitrile oxides from hydroximinoyl chlorides in the presence of triethylamine base [1] [3]. These highly reactive 1,3-dipolar species undergo rapid cycloaddition with alkyne dipolarophiles to form the isoxazole ring system [6] [7]. The regioselectivity of the reaction is governed by the electronic properties of both the nitrile oxide and the alkyne, with electron-withdrawing carboxylic acid groups directing the cycloaddition to favor the desired 5-carboxylate isoxazole products [5] [8].

Research findings demonstrate that the reaction conditions significantly influence both yield and selectivity [9] [10]. Temperature optimization studies reveal that reactions conducted at 60-80°C provide optimal conversion rates while maintaining high regioselectivity [12]. Solvent selection proves critical, with polar aprotic solvents such as dichloromethane and tetrahydrofuran affording superior yields compared to protic solvents [12] [9].

Table 1: Nitrile Oxide-Alkyne Cycloaddition Reaction Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Dichloromethane | 25 | 6-12 | 75-85 | >95:5 |

| Tetrahydrofuran | 60 | 4-8 | 70-80 | >90:10 |

| Toluene | 80 | 8-16 | 65-75 | 85:15 |

| Acetonitrile | 60 | 6-10 | 72-82 | >92:8 |

The reaction tolerates various substituents on the alkyne component, enabling access to diversely functionalized 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivatives [2] [5]. Electron-poor alkynes bearing carboxylate or carboxylic acid groups show enhanced reactivity and excellent regioselectivity [8] [5]. The presence of the 3-methyl substituent on the nitrile oxide component provides additional steric influence, favoring the formation of the thermodynamically preferred 4,5-dihydroisoxazole regioisomer [3] [9].

Microwave-Assisted One-Pot Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful methodology for the efficient preparation of 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid through one-pot reaction sequences [13] [14] [15]. This approach combines the generation of nitrile oxides from oxime precursors with subsequent cycloaddition in a single reaction vessel, significantly reducing reaction times and improving overall efficiency [14] [16] [17].

The microwave-assisted protocol typically employs acetone oxime as the starting material, which undergoes in situ conversion to the corresponding nitrile oxide under basic conditions [18] [19]. The reaction proceeds through initial treatment with butyllithium followed by addition of alkyne substrates bearing carboxylic acid functionality [18] [14]. Microwave irradiation at controlled power levels facilitates rapid heating and accelerates the cycloaddition process [13] [16].

Optimization studies reveal that microwave power settings between 280-350 watts provide optimal reaction conditions for isoxazole formation [13] [15]. Temperature control remains critical, with reaction temperatures of 65-110°C proving most effective for achieving high yields while minimizing decomposition [13] [15]. Reaction times are dramatically reduced from conventional heating methods, with complete conversion typically achieved within 5-8 minutes under microwave conditions [15] [14].

Table 2: Microwave-Assisted Synthesis Optimization Parameters

| Power (W) | Temperature (°C) | Time (min) | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 280 | 65 | 8 | Triethylamine | 82-88 | 94-96 |

| 350 | 85 | 5 | Potassium phosphate | 90-96 | 95-97 |

| 400 | 110 | 3 | Sodium bicarbonate | 75-82 | 92-94 |

| 160-200 | 110 | 3-8 | Silica gel | 70-85 | 90-95 |

The choice of base significantly impacts reaction efficiency and product selectivity [13] [17]. Potassium phosphate provides superior results compared to organic bases, affording 96% yield of the desired isoxazole product [13]. Alternative base systems including sodium bicarbonate and triethylamine also prove effective, though requiring slightly longer reaction times [13] [12].

Solvent-free conditions using silica gel as both support and mild base have been successfully developed [15]. This approach eliminates the need for organic solvents while maintaining good yields and enabling easy product isolation [15]. The reaction proceeds efficiently on silica gel support under microwave irradiation at 160-200 watts for 3-8 minutes [15].

The microwave methodology demonstrates excellent scalability, with gram-scale syntheses proceeding with comparable efficiency to small-scale reactions [13] [17]. One-pot procedures eliminate the need for intermediate isolation and purification, significantly streamlining the synthetic sequence [14] [17]. The environmentally benign nature of the microwave-assisted protocol, combined with reduced energy consumption and shortened reaction times, makes this approach particularly attractive for preparative applications [13] [20].

Catalytic Asymmetric Synthesis Strategies

Asymmetric synthesis of 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid has been achieved through several catalytic approaches employing chiral catalysts to control stereochemistry [21] [22] [23]. The most successful strategies involve chiral oxazaborolidine catalysts, chiral phosphoric acids, and metal-based chiral complexes for enantioselective cycloaddition reactions [24] [25] [26].

Chiral oxazaborolidine catalysts have proven particularly effective for asymmetric 1,3-dipolar cycloadditions involving nitrile oxides and alkyne substrates [21] [24]. The Corey-Bakshi-Shibata methodology employs chiral oxazaborolidine catalysts to achieve enantioselectivities exceeding 90% in the formation of chiral isoxazole carbinols [24]. These catalysts function through coordination of the nitrile oxide component, creating a chiral environment that directs facial selectivity during cycloaddition [21] [24].

Table 3: Asymmetric Catalytic Systems for Isoxazole Synthesis

| Catalyst Type | Metal/Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|---|

| Oxazaborolidine | Borane complex | -20 to 25 | 12-24 | 85-95 | 88-96 |

| Chiral phosphoric acid | Binol derivative | 60 | 48-72 | 80-99 | 85-97 |

| Rhodium complex | Chiral bipyridine | 25-40 | 6-18 | 75-92 | 82-94 |

| Copper complex | Chiral semicorrin | 0-25 | 8-16 | 70-85 | 78-89 |

Chiral phosphoric acid catalysts have been successfully applied to asymmetric additions involving isoxazole substrates [22] [25]. These organocatalysts achieve excellent enantioselectivities up to 97% through hydrogen-bonding interactions that create well-defined chiral environments [22]. The reaction proceeds through activation of both nucleophilic and electrophilic components, with the chiral phosphoric acid serving as a bifunctional catalyst [22] [25].

Metal-based asymmetric catalysis employing chiral rhodium complexes has been developed for vinylogous Michael additions involving isoxazole derivatives [27]. Chiral-at-metal rhodium complexes with specialized ligand architectures achieve enantioselectivities up to 97% in gram-scale reactions [27]. The catalyst loading can be reduced to as low as 0.25 mol% without compromising efficiency or selectivity [27].

Phase-transfer catalysis using chiral quaternary ammonium salts represents another successful approach for asymmetric isoxazoline synthesis [26]. This methodology enables the formation of isoxazoline derivatives bearing tetrasubstituted carbon centers with high enantioselectivity [26]. The phase-transfer conditions facilitate the conjugate addition-cyclization sequence while maintaining excellent stereochemical control [26].

Recent developments in aggregation-induced asymmetric catalysis offer new opportunities for enantioselective isoxazole synthesis [23]. These systems exploit chiral aggregate formation in specific solvent mixtures to enhance enantioselectivity beyond that achievable with traditional homogeneous catalysts [23]. The methodology demonstrates the ability to reverse enantioselectivity simply by changing solvent ratios, providing unprecedented control over stereochemical outcomes [23].

Industrial-Scale Production Protocols and Process Chemistry

Industrial-scale production of 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid requires careful optimization of reaction conditions, process safety, and economic considerations [28] [29] [20]. Large-scale manufacturing protocols focus on maximizing yield while minimizing waste generation and environmental impact [28] [20].

The preferred industrial route employs metal-free synthetic methodologies to avoid costly metal catalyst recovery and purification steps [28] [12]. Base-catalyzed cycloaddition reactions using readily available and inexpensive reagents provide the most economically viable approach [28] [12]. Sodium bicarbonate and potassium carbonate serve as cost-effective bases that can be easily separated from reaction products [29] [12].

Table 4: Industrial-Scale Process Parameters

| Process Parameter | Optimal Range | Economic Impact | Environmental Consideration |

|---|---|---|---|

| Reaction Temperature | 60-80°C | Energy efficiency | Reduced emissions |

| Reaction Time | 8-18 h | Throughput optimization | Solvent recovery |

| Solvent Volume | 4-10 equivalents | Cost minimization | Waste reduction |

| Base Loading | 1-3 equivalents | Raw material cost | Disposal requirements |

| Catalyst Recovery | >95% | Process economics | Metal waste reduction |

Solvent selection for industrial processes prioritizes recyclability and environmental compatibility [20] [12]. Alcoholic solvents such as ethanol and isopropanol offer excellent recyclability through distillation while maintaining good reaction performance [20] [30]. Aqueous reaction systems have been developed to eliminate organic solvent requirements entirely, though these may require longer reaction times [20] [12].

Process intensification through continuous flow technology has been implemented for large-scale isoxazole production [16] [29]. Continuous microreactors enable precise temperature and residence time control while improving safety through reduced inventory of reactive intermediates [16]. Microwave-heated continuous flow systems further enhance process efficiency by providing rapid heating and improved mass transfer [16].

Quality control measures for industrial production include real-time monitoring of reaction progress through high-performance liquid chromatography analysis [10]. Automated sampling systems enable continuous process monitoring and immediate adjustment of reaction parameters to maintain consistent product quality . Crystallization and purification protocols are optimized to achieve pharmaceutical-grade purity exceeding 99% [20].

Waste minimization strategies focus on solvent recovery and recycling systems [28] [20]. Distillation units recover greater than 95% of organic solvents for reuse, significantly reducing operating costs and environmental impact [20]. Aqueous waste streams are treated through neutralization and biological treatment systems before disposal [20].

The dihydroisoxazole ring system in 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is susceptible to ring-opening transformations that proceed through nitrogen-oxygen bond cleavage mechanisms [1] [2] [3]. These reactions represent fundamental processes that exploit the inherent weakness of the nitrogen-oxygen bond (bond dissociation energy approximately 40 kcal/mol) [4] to access valuable synthetic intermediates.

Acidic Ring-Opening Pathways

Under acidic conditions, 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes regioselective ring-opening through protonation-assisted nitrogen-oxygen bond scission [5] [6]. Treatment with 3 M hydrochloric acid at 80°C for 2-4 hours leads to formation of β-hydroxy carboxylic acid derivatives with yields ranging from 75-85% . The mechanism proceeds through initial protonation of the oxygen atom, followed by nucleophilic attack of water at the electrophilic carbon center [5]. This transformation exhibits excellent functional group tolerance and proceeds with retention of stereochemistry at the carbon-bearing carboxylic acid functionality [8].

Enzymatic Ring-Opening Strategies

Biocatalytic approaches utilizing aldoxime dehydratases have emerged as highly selective methods for ring-opening of dihydroisoxazole derivatives [2]. These enzymes catalyze asymmetric ring-opening reactions under mild conditions (pH 7.0, 25°C) to afford β-hydroxy nitriles with exceptional enantioselectivity (up to 99% enantiomeric excess) [2]. The enzymatic process involves coordination of the substrate to the heme iron center, followed by electron transfer and nitrogen-oxygen bond cleavage through a radical mechanism [2]. This methodology provides access to enantiomerically pure building blocks that are difficult to obtain through conventional chemical methods.

Metal-Catalyzed Ring-Opening Transformations

Transition metal catalysts facilitate nitrogen-oxygen bond activation in dihydroisoxazole systems through coordination-assisted mechanisms [3] [9]. Palladium-catalyzed ring-opening reactions using Pd(PPh₃)₄ (5 mol%) in dimethylformamide at 120°C provide access to pyrrole derivatives through subsequent cyclization processes [3]. The mechanism involves oxidative addition of the nitrogen-oxygen bond to the palladium center, followed by reductive elimination to form carbon-nitrogen bonds [3]. Ruthenium catalysts have been employed for similar transformations, leading to indole formation through carbon-hydrogen insertion pathways [3].

| Reaction Type | Conditions | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| Acidic Hydrolysis (HCl) | 3 M HCl, 80°C, 2-4 h | β-Hydroxy carboxylic acid | 75-85 | Non-selective |

| Basic Hydrolysis (NaOH) | 2 M NaOH, reflux, 1-3 h | Carboxylate salt + β-hydroxylamine | 80-90 | Regioselective (C5-carboxyl) |

| Enzymatic Ring-Opening | Aldoxime dehydratase, pH 7.0, 25°C | β-Hydroxy nitrile (99% ee) | 85-95 | Highly enantioselective |

| Thermal Ring-Opening | 150-200°C, neat, 30 min | Ketone + hydroxylamine | 60-75 | Non-selective |

| Metal-Catalyzed Ring-Opening | Pd(PPh₃)₄ (5 mol%), DMF, 120°C | Pyrrole derivatives | 70-85 | Regioselective (N-O bond) |

| Reductive N-O Bond Cleavage | H₂/Pd-C, EtOH, 25°C, 12 h | β-Amino alcohol | 80-90 | Selective (N-O bond) |

Carboxylic Acid Derivatization: Esterification and Amidation

The carboxylic acid functionality in 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid serves as a versatile synthetic handle for the preparation of diverse derivatives through established activation and coupling methodologies [10] [11].

Esterification Methodologies

Fischer esterification represents the most straightforward approach for ester formation, proceeding through acid-catalyzed nucleophilic acyl substitution [6]. Treatment of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid with alcohols in the presence of sulfuric acid catalyst at 65-80°C provides corresponding methyl and ethyl esters in 70-85% yield . The reaction mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water through a tetrahedral intermediate [6].

Diazomethane esterification offers superior efficiency for methyl ester preparation, proceeding under mild conditions at 0°C to afford products in near-quantitative yields (95-99%) [12]. This methodology involves deprotonation of the carboxylic acid by diazomethane, followed by methylation of the resulting carboxylate anion with concomitant nitrogen gas evolution as the driving force [12].

Amidation Strategies

Direct amidation using carbodiimide coupling reagents provides access to carboxamide derivatives under mild conditions [10]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide facilitates efficient coupling with primary and secondary amines to afford amides in 85-95% yield [10]. The mechanism proceeds through formation of an activated N-hydroxysuccinimide ester intermediate, which undergoes nucleophilic substitution by the amine coupling partner [10].

PyBOP-mediated amidation employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate as an activating agent in the presence of diisopropylethylamine base [10]. This methodology demonstrates excellent functional group tolerance and provides amide products in 80-90% yield under ambient conditions [10].

| Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Fischer Esterification | ROH, H₂SO₄ (cat.) | 65-80 | 6-12 | 70-85 | Good |

| Amidation with EDC/NHS | RNH₂, EDC, NHS, DMF | 25 | 2-4 | 85-95 | Excellent |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 0-25 | 1-2 | 90-95 | Excellent |

| Diazomethane Esterification | CH₂N₂, Et₂O | 0 | 0.5 | 95-99 | Excellent |

| Amidation with PyBOP | RNH₂, PyBOP, DIPEA, DCM | 25 | 1-3 | 80-90 | Excellent |

| Mixed Anhydride Method | Et₃N, ClCO₂Et, then RNH₂ | 0-25 | 1-2 | 75-85 | Good |

Electrophilic Substitution at the Isoxazole Core

The isoxazole ring system exhibits aromatic character and undergoes electrophilic substitution reactions with high regioselectivity favoring the C-4 position [13] [14] [15]. The electronic properties of the nitrogen and oxygen heteroatoms influence the reactivity patterns and directing effects in these transformations.

Halogenation Reactions

Bromination of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid proceeds regioselectively at the C-4 position using bromine in acetic acid at ambient temperature [13]. The reaction yields 4-bromo derivatives in 65-75% yield with excellent regioselectivity (>90:10 ratio) [16]. The mechanism involves formation of a Wheland intermediate through electrophilic attack at C-4, followed by deprotonation to restore aromaticity [13].

Iodination employs iodine in combination with periodic acid as an oxidizing agent in aqueous acetic acid at 80°C [16]. This methodology provides 4-iodo derivatives in 70-80% yield with high regioselectivity (>85:15 ratio) [17]. The iodinated products serve as valuable intermediates for cross-coupling reactions and further functionalization [16].

Nitration and Acylation Processes

Nitration using nitric acid in sulfuric acid at 0°C introduces nitro functionality at the C-4 position with moderate regioselectivity (80:20 ratio) [13]. The nitro group serves as a versatile functional handle for subsequent reduction to amino derivatives or nucleophilic substitution reactions [14].

Friedel-Crafts acylation employs acetyl chloride or benzoyl chloride in the presence of aluminum chloride catalyst in carbon disulfide [15]. These reactions proceed with high regioselectivity (>95:5 ratio for acetylation) to afford 4-acyl derivatives in 75-85% yield [15]. The acylated products provide access to ketone functionality for further elaboration through condensation or reduction reactions [15].

| Electrophile | Position | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂/AcOH | C-4 | AcOH, 25°C, 2 h | 65-75 | High (>90:10) |

| I₂/HIO₃ | C-4 | AcOH/H₂O, 80°C, 4 h | 70-80 | High (>85:15) |

| HNO₃/H₂SO₄ | C-4 | H₂SO₄, 0°C, 1 h | 60-70 | Moderate (80:20) |

| CH₃COCl/AlCl₃ | C-4 | CS₂, 0°C, 2 h | 75-85 | High (>95:5) |

| PhCOCl/AlCl₃ | C-4 | CS₂, 25°C, 3 h | 70-80 | High (>90:10) |

| CH₂O/HCl | C-4 | HCl, 40°C, 1 h | 55-65 | Moderate (75:25) |

Tandem Reactions Involving Dihydroisoxazole Intermediates

Tandem reaction sequences utilizing 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid as a precursor enable the construction of complex molecular architectures through multiple bond-forming events in single reaction vessels [18] [19] [20]. These transformations exploit the dual reactivity of both the dihydroisoxazole ring and the carboxylic acid functionality.

Ring-Opening/Michael Addition Cascades

Tandem ring-opening followed by Michael addition provides access to γ-lactone derivatives through a highly regiospecific sequence [18]. Treatment with base and Michael acceptors at ambient temperature initiates ring-opening to generate an enolate intermediate, which subsequently undergoes intramolecular Michael addition to form five-membered lactone rings [18]. This methodology affords γ-lactone products in 60-75% overall yield with excellent diastereoselectivity [18].

Cycloaddition/Rearrangement Sequences

The combination of 1,3-dipolar cycloaddition with thermal rearrangement enables the synthesis of pyridine derivatives from dihydroisoxazole precursors . Initial cycloaddition of nitrile oxides with alkynes at 110°C forms isoxazole intermediates, which undergo subsequent ring-opening and cyclization to afford substituted pyridines in 70-85% overall yield [8]. The mechanism involves electrocyclic ring-opening followed by nitrogen-carbon bond formation through intramolecular nucleophilic attack [22].

Oxidation/Ring-Opening Pathways

Sequential oxidation and ring-opening transformations provide access to oxazole derivatives through nitrogen-oxygen bond activation [22] [23]. Treatment with meta-chloroperbenzoic acid in dichloromethane at 0°C promotes oxidative ring-opening, followed by cyclization to form oxazole products in 55-70% yield [23]. This methodology demonstrates the utility of oxidative conditions for accessing alternative heterocyclic frameworks [23].

Metal-Catalyzed Tandem Processes

Rhodium-catalyzed isomerization/cycloaddition sequences enable the conversion of isoxazole precursors to indole derivatives through carbon-hydrogen insertion pathways [3]. The reaction proceeds at 120°C using rhodium catalysts to afford indole products in 60-75% overall yield [24]. The mechanism involves coordination of the substrate to the rhodium center, followed by nitrogen-oxygen bond activation and subsequent carbon-hydrogen bond functionalization [3].

| Tandem Sequence | Starting Material | Conditions | Final Product | Overall Yield (%) |

|---|---|---|---|---|

| Ring-opening/Michael Addition | 3-Methyl-4,5-dihydroisoxazole-5-COOH | Base, Michael acceptor, 25°C | γ-Lactone derivatives | 60-75 |

| Cycloaddition/Rearrangement | Nitrile oxide + alkyne | Thermal, 110°C, 2 h | Pyridine derivatives | 70-85 |

| Ring-opening/Cyclization | Dihydroisoxazole + electrophile | Lewis acid, nucleophile, 80°C | Pyrrolidine derivatives | 65-80 |

| Oxidation/Ring-opening | Dihydroisoxazole + oxidant | mCPBA, DCM, 0°C | Oxazole derivatives | 55-70 |

| Reduction/Ring-opening | Dihydroisoxazole + reductant | LiAlH₄, THF, 0°C | Amino alcohol derivatives | 75-85 |

| Isomerization/Cycloaddition | Isoxazole precursor | Rh catalyst, 120°C | Indole derivatives | 60-75 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant